tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate
Overview
Description
Tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate is a versatile compound used in various scientific research fields. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in drug synthesis, catalysis, and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate typically involves the protection of amines using carbamate groups. One common method is the use of di-tert-butyl dicarbonate (Boc2O) to protect the amine group. The reaction proceeds under mild conditions, often in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar protecting group strategies. The use of automated peptide synthesizers can streamline the process, ensuring high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used to substitute the carbamate group, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted carbamates, depending on the reaction conditions and reagents used .
Scientific Research Applications
Tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis processes.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate involves its role as a protecting group. The carbamate group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Another common protecting group for amines.
Carboxybenzyl (CBz) carbamate: Used for protecting amines, removable by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Protects amines and can be removed under basic conditions.
Uniqueness
Tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate is unique due to its specific structure, which allows for selective protection and deprotection of amines. Its versatility in various chemical reactions and applications in multiple research fields sets it apart from other similar compounds .
Biological Activity
tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate is a chemical compound with potential biological applications, particularly in the fields of pharmaceuticals and chemical research. Its structure includes a tert-butyl group, a phthalimido moiety, and a methylsulfanylmethyl group attached to an ethyl backbone, suggesting diverse reactivity and potential interactions with biological targets.
- Molecular Formula : C17H22N2O4S
- Molecular Weight : 350.44 g/mol
- Functional Groups : Carbamate, phthalimido, methylsulfanylmethyl
The compound's reactivity can be attributed to its functional groups, particularly the carbamate, which can undergo hydrolysis leading to the formation of amines and carbon dioxide. The phthalimido group may participate in nucleophilic substitution reactions, enhancing its versatility for further chemical modifications.
- Enzyme Inhibition : The structural characteristics of the compound may allow it to act as an inhibitor for specific enzymes, similar to other peptidomimetic compounds that have shown efficacy against proteases.
- Receptor Modulation : The compound might interact with various receptors in the body, potentially influencing signaling pathways involved in inflammation or infection responses.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
tert-Butyl (2-(ethylamino)ethyl)carbamate | C10H19N3O2 | Contains an ethylamino group |
Methyl 2-phthalimidopropanoate | C12H13N2O3 | Propanoate structure with phthalimide |
Ethyl 2-phthalimidobutanoate | C13H15N2O3 | Butanoate structure with phthalimide |
The unique combination of a methylsulfanylmethyl group and a tert-butyl carbamate distinguishes this compound from other similar compounds. This specificity may confer unique biological activities or chemical reactivity that warrant further investigation.
Case Studies and Research Findings
Research into related compounds has demonstrated various biological activities:
- Antimicrobial Activity : Compounds bearing phthalimido groups have been studied for their ability to inhibit bacterial growth. For instance, derivatives of phthalimide have shown significant activity against Gram-positive bacteria.
- Anti-inflammatory Properties : Some carbamate derivatives have been reported to exhibit anti-inflammatory effects in vitro, suggesting that similar mechanisms may be present in this compound.
- Enzyme Inhibition Studies : Preliminary studies on structurally analogous compounds indicate that they can inhibit proteases effectively. For example, dipeptide-type inhibitors have shown IC50 values in the low micromolar range against SARS-CoV 3CL protease .
Properties
IUPAC Name |
tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)-3-methylsulfanylpropan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-17(2,3)23-16(22)18-11(10-24-4)9-19-14(20)12-7-5-6-8-13(12)15(19)21/h5-8,11H,9-10H2,1-4H3,(H,18,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWWBBWIAGBZOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN1C(=O)C2=CC=CC=C2C1=O)CSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101113073 | |
Record name | 1,1-Dimethylethyl N-[1-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2-(methylthio)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101113073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885266-58-0 | |
Record name | 1,1-Dimethylethyl N-[1-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2-(methylthio)ethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885266-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[1-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2-(methylthio)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101113073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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